6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyridinyl and cyclohexenyl groups. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core structure and may have similar chemical properties and reactivity.
Pyridine derivatives: These compounds contain the pyridine ring and can exhibit similar biological activity.
Cyclohexene derivatives: These compounds feature the cyclohexene ring and may have comparable physical properties.
Uniqueness
6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H22ClN3O |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H22ClN3O/c24-18-8-9-21-19(13-18)20(14-22(27-21)17-7-4-11-25-15-17)23(28)26-12-10-16-5-2-1-3-6-16/h4-5,7-9,11,13-15H,1-3,6,10,12H2,(H,26,28) |
InChI Key |
HIUYWXXNDDLCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
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